molecular formula C21H27N3O3S B4740752 4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Numéro de catalogue B4740752
Poids moléculaire: 401.5 g/mol
Clé InChI: GMBFSHGCGRTOAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a chemical compound that is often referred to as EMB-001. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

EMB-001 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In animal models, EMB-001 has demonstrated significant tumor growth inhibition and increased survival rates. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents.

Mécanisme D'action

The mechanism of action of EMB-001 is not fully understood, but it is believed to act as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by EMB-001 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a range of biochemical and physiological effects. In cancer cells, it leads to decreased cell proliferation and increased apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, EMB-001 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using EMB-001 in lab experiments is its potent anti-cancer activity. It has been shown to be effective in a variety of cancer cell lines and animal models. In addition, it has been shown to have synergistic effects when used in combination with other anti-cancer agents. However, there are also some limitations to using EMB-001 in lab experiments. It is a relatively new compound, and its safety and toxicity profile have not been fully established. In addition, it is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer.

Orientations Futures

There are several future directions for research on EMB-001. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of EMB-001 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, there is ongoing research into the safety and toxicity profile of EMB-001, which will be important for its eventual use in human clinical trials. Finally, there is interest in exploring the potential use of EMB-001 in other diseases, such as inflammatory disorders or viral infections.
Conclusion:
In conclusion, EMB-001 is a small molecule inhibitor that has shown potent anti-cancer activity in vitro and in vivo. Its mechanism of action involves selective inhibition of the protein kinase CK2, which leads to decreased cell proliferation and increased apoptosis in cancer cells. While there are some limitations to using EMB-001 in lab experiments, its potential as a cancer therapeutic is promising. Ongoing research into the safety and efficacy of EMB-001, as well as its potential use in combination with other anti-cancer agents, will be important for its eventual use in human clinical trials.

Propriétés

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-3-28(26,27)23(2)19-12-8-18(9-13-19)21(25)22-16-17-6-10-20(11-7-17)24-14-4-5-15-24/h6-13H,3-5,14-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBFSHGCGRTOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.